2-Cyclopentyl-N-(4-dipropylphosphorylphenyl)-9-ethylpurin-6-amine
2-Cyclopentyl-N-(4-dipropylphosphorylphenyl)-9-ethylpurin-6-amine
AP23846 is a potent c-Src kinase inhibitor (IC50 approximately 0.5 nmol/L in vitro, approximately 10-fold more potent than PP2, the most widely used commercially available Src family kinase inhibitor). At concentrations of 1 micromol/L, AP23846 led to complete Src inhibition for 48 hours in cells. No cytotoxicity was observed under these conditions, although proliferation rates were slower. Therefore, this was an excellent inhibitor to examine Src-regulated signaling pathways in tumor cells. AP23846 reduced cellular migration, vascular endothelial growth factor, and interleukin-8 in a dose-dependent fashion in pancreatic adenocarcinoma cells grown in vitro.
Brand Name:
Vulcanchem
CAS No.:
878654-51-4
VCID:
VC0548098
InChI:
InChI=1S/C24H34N5OP/c1-4-15-31(30,16-5-2)20-13-11-19(12-14-20)26-23-21-24(29(6-3)17-25-21)28-22(27-23)18-9-7-8-10-18/h11-14,17-18H,4-10,15-16H2,1-3H3,(H,26,27,28)
SMILES:
CCCP(=O)(CCC)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CCCC4)N(C=N3)CC
Molecular Formula:
C24H34N5OP
Molecular Weight:
439.5 g/mol
2-Cyclopentyl-N-(4-dipropylphosphorylphenyl)-9-ethylpurin-6-amine
CAS No.: 878654-51-4
Inhibitors
VCID: VC0548098
Molecular Formula: C24H34N5OP
Molecular Weight: 439.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 878654-51-4 |
---|---|
Product Name | 2-Cyclopentyl-N-(4-dipropylphosphorylphenyl)-9-ethylpurin-6-amine |
Molecular Formula | C24H34N5OP |
Molecular Weight | 439.5 g/mol |
IUPAC Name | 2-cyclopentyl-N-(4-dipropylphosphorylphenyl)-9-ethylpurin-6-amine |
Standard InChI | InChI=1S/C24H34N5OP/c1-4-15-31(30,16-5-2)20-13-11-19(12-14-20)26-23-21-24(29(6-3)17-25-21)28-22(27-23)18-9-7-8-10-18/h11-14,17-18H,4-10,15-16H2,1-3H3,(H,26,27,28) |
Standard InChIKey | QWYGJEVWFGFNRP-UHFFFAOYSA-N |
SMILES | CCCP(=O)(CCC)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CCCC4)N(C=N3)CC |
Canonical SMILES | CCCP(=O)(CCC)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CCCC4)N(C=N3)CC |
Appearance | Solid powder |
Description | AP23846 is a potent c-Src kinase inhibitor (IC50 approximately 0.5 nmol/L in vitro, approximately 10-fold more potent than PP2, the most widely used commercially available Src family kinase inhibitor). At concentrations of 1 micromol/L, AP23846 led to complete Src inhibition for 48 hours in cells. No cytotoxicity was observed under these conditions, although proliferation rates were slower. Therefore, this was an excellent inhibitor to examine Src-regulated signaling pathways in tumor cells. AP23846 reduced cellular migration, vascular endothelial growth factor, and interleukin-8 in a dose-dependent fashion in pancreatic adenocarcinoma cells grown in vitro. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | AP23846; AP 23846; AP-23846 |
Reference | 1: Han LY, Landen CN, Trevino JG, Halder J, Lin YG, Kamat AA, Kim TJ, Merritt WM, Coleman RL, Gershenson DM, Shakespeare WC, Wang Y, Sundaramoorth R, Metcalf CA 3rd, Dalgarno DC, Sawyer TK, Gallick GE, Sood AK. Antiangiogenic and antitumor effects of SRC inhibition in ovarian carcinoma. Cancer Res. 2006 Sep 1;66(17):8633-9. PubMed PMID: 16951177; PubMed Central PMCID: PMC3202609. 2: Azam M, Nardi V, Shakespeare WC, Metcalf CA 3rd, Bohacek RS, Wang Y, Sundaramoorthi R, Sliz P, Veach DR, Bornmann WG, Clarkson B, Dalgarno DC, Sawyer TK, Daley GQ. Activity of dual SRC-ABL inhibitors highlights the role of BCR/ABL kinase dynamics in drug resistance. Proc Natl Acad Sci U S A. 2006 Jun 13;103(24):9244-9. Epub 2006 Jun 5. PubMed PMID: 16754879; PubMed Central PMCID: PMC1482597. 3: Summy JM, Trevino JG, Lesslie DP, Baker CH, Shakespeare WC, Wang Y, Sundaramoorthi R, Metcalf CA 3rd, Keats JA, Sawyer TK, Gallick GE. AP23846, a novel and highly potent Src family kinase inhibitor, reduces vascular endothelial growth factor and interleukin-8 expression in human solid tumor cell lines and abrogates downstream angiogenic processes. Mol Cancer Ther. 2005 Dec;4(12):1900-11. PubMed PMID: 16373705. |
PubChem Compound | 11647855 |
Last Modified | Nov 11 2021 |
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